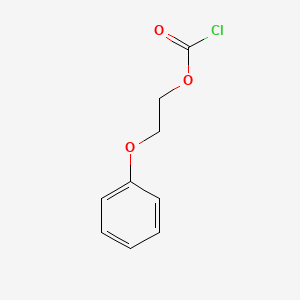

Chloroformate de 2-phénoxyéthyle

Vue d'ensemble

Description

2-Phenoxyethyl chloroformate is an organic compound primarily used in the production of various chemicals and pharmaceutical intermediates . It is a colorless liquid with a pungent odor and is highly reactive due to the presence of an unstable chloroformate group .

Molecular Structure Analysis

The molecular formula of 2-Phenoxyethyl chloroformate is C9H9ClO3 . It has a molecular weight of 200.62 g/mol . The compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .

Chemical Reactions Analysis

The reactivity of 2-Phenoxyethyl chloroformate has been studied in the context of synthetic opioids . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .

Physical And Chemical Properties Analysis

2-Phenoxyethyl chloroformate has a molecular weight of 200.62 g/mol . It has a computed XLogP3-AA of 2.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 . The compound has a topological polar surface area of 35.5 Ų .

Applications De Recherche Scientifique

Modification structurelle des Fentanyls

Le chloroformate de 2-phénoxyéthyle est utilisé dans la modification structurelle des Fentanyls pour leur identification rétrospective par analyse chromatographique en phase gazeuse . Cette méthode implique le traitement des opioïdes synthétiques avec du chlorure de 2,2,2-trichloroéthoxycarbonyle (TrocCl) à 60 °C pendant 3 h dans du dichlorométhane . Cette méthodologie représente la première application des chloroformates dans la modification chimique de cette classe d'opioïdes synthétiques .

Dérivation pour la chromatographie en phase gazeuse-spectrométrie de masse

Le this compound est utilisé dans la dérivation pour le profilage métabolomique basé sur la chromatographie en phase gazeuse-spectrométrie de masse . Cette méthode a été largement optimisée et validée sur une large gamme de composés et d'échantillons d'urine différents . La variation analytique de la méthode était inférieure à la variation biologique dans les échantillons d'urine de rat .

Industrie des colorants

Le this compound est utilisé dans l'industrie des colorants . Cependant, les détails spécifiques de son application dans ce domaine ne sont pas fournis dans la source .

Médecine

Le this compound est également utilisé dans le domaine de la médecine . Les détails spécifiques de son application dans ce domaine ne sont pas fournis dans la source .

Safety and Hazards

When handling 2-Phenoxyethyl chloroformate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

The future outlook for the 2-Phenoxyethyl chloroformate market is optimistic, driven by the increasing demand for specialty chemicals across various industries . The growth in the pharmaceutical sector, coupled with the rising need for agrochemicals, is expected to propel the demand for this compound .

Propriétés

IUPAC Name |

2-phenoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGPDDREGSRIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188298 | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34743-87-8 | |

| Record name | 2-Phenoxyethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of using bis(trichloromethyl) carbonate as a starting material for 2-phenoxyethyl chloroformate synthesis?

A1: The research article "Study on the Synthesis of 2-phenoxyethyl Chloroformate" [] highlights the advantages of using bis(trichloromethyl) carbonate as a starting material for synthesizing 2-phenoxyethyl chloroformate. This method is emphasized for its potential benefits, which may include improved yield, reduced reaction steps, or milder reaction conditions. Further research and comparative studies would be needed to fully elucidate these advantages compared to alternative synthetic routes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)